4-Fluoro-2-(methylthio)benzo[d]oxazole
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Overview
Description
4-Fluoro-2-(methylthio)benzo[d]oxazole is an organic compound with the molecular formula C8H6FNSO It is a derivative of benzo[d]oxazole, featuring a fluorine atom at the 4-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(methylthio)benzo[d]oxazole typically involves the reaction of 4-fluoro-2-nitrophenol with methylthiol in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid (HCl).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Iron powder, HCl
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Fluoro-2-(methylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(methylthio)benzo[d]thiazole: Similar structure but with a sulfur atom in the ring instead of oxygen.
4-Fluoro-2-(methylthio)benzoxazole: Similar structure but without the dioxazole ring.
Uniqueness
4-Fluoro-2-(methylthio)benzo[d]oxazole is unique due to the presence of both a fluorine atom and a methylthio group, which confer distinct chemical properties and reactivity. Its oxazole ring structure also differentiates it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C8H6FNOS |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-fluoro-2-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6FNOS/c1-12-8-10-7-5(9)3-2-4-6(7)11-8/h2-4H,1H3 |
InChI Key |
JEDQDGOJMKDTOC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC=C2F |
Origin of Product |
United States |
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